Progabide

Catalog No.
S540246
CAS No.
62666-20-0
M.F
C17H16ClFN2O2
M. Wt
334.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Progabide

CAS Number

62666-20-0

Product Name

Progabide

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide

Molecular Formula

C17H16ClFN2O2

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23)

InChI Key

IBALRBWGSVJPAP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Progabide; Halogabide; Gabrene; Gabren; Progabida; Progabidum; progabide; SL 76002; DB00837; LS-45438;

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl

Isomeric SMILES

C1=CC(=CC=C1/C(=C/2\C=C(C=CC2=O)F)/NCCCC(=O)N)Cl

Description

The exact mass of the compound Halogabide is 334.08843 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding GABA and its Inhibition

GABAergic neurotransmission: GABA is the major inhibitory neurotransmitter in the brain. It binds to GABA receptors, causing a decrease in neuronal activity. This inhibitory effect helps to regulate neuronal firing and plays a crucial role in various brain functions, including mood, anxiety, movement, and sensory perception

Halogabide as a GABA antagonist: Unlike GABA, which activates GABA receptors, halogabide binds to these receptors and blocks the binding of GABA. This results in a decrease in GABAergic inhibition, leading to increased neuronal activity.

Research Applications of Halogabide

Halogabide's ability to modulate GABAergic activity makes it a valuable tool for researchers studying various neurological and psychiatric conditions. Here are some specific areas of investigation:

  • Anxiety and Depression Models

    Studies in animal models suggest that halogabide might induce anxiogenic (anxiety-like) and depressive-like behaviors. This makes it helpful in researching the neurochemical basis of these disorders (Pubmed Central: ).

  • Movement Disorders

    Halogabide is being explored in Parkinson's disease research. By increasing neuronal activity, it may help to alleviate some of the movement impairments associated with the condition. However, further research is needed to determine its efficacy and safety profile (National Institutes of Health).

  • Cognitive Function

    Some studies suggest that halogabide might influence cognitive function, potentially impacting memory and learning. More research is required to understand the specific mechanisms involved (ScienceDirect).

Progabide, known by its International Nonproprietary Name and trade name Gabrene, is a synthetic compound that acts as an analogue and prodrug of gamma-aminobutyric acid (GABA). Its chemical structure is represented by the formula C17H16ClFN2O2C_{17}H_{16}ClFN_{2}O_{2} and it has a molar mass of 334.78 g·mol1^{-1} . Progabide is primarily utilized in the treatment of epilepsy, specifically for various seizure types including generalized tonic-clonic, myoclonic, partial seizures, and Lennox-Gastaut syndrome in both children and adults .

Progabide exerts its pharmacological effects through its action as an agonist at GABA_A and GABA_B receptors, which are crucial for inhibitory neurotransmission in the central nervous system . By enhancing GABAergic activity, progabide helps to stabilize neuronal excitability and reduce seizure frequency.

The primary chemical reaction involving progabide is its conversion into GABA within the body. This conversion allows progabide to mimic the action of GABA by binding to GABA receptors. The activation of these receptors leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability . Additionally, progabide's structure allows it to participate in various biochemical interactions that can modulate neurotransmitter release, particularly influencing dopaminergic and serotonergic systems .

Progabide's biological activity is characterized by its role as a GABA receptor agonist. It enhances inhibitory neurotransmission, which is beneficial in managing conditions such as epilepsy and potentially other neurological disorders. Clinical studies have shown that progabide can effectively reduce seizures in patients resistant to traditional antiepileptic medications . Furthermore, it has been investigated for its potential antidepressant effects due to its influence on monoamine neurotransmitter systems .

The synthesis of progabide typically involves multi-step organic reactions that construct its complex structure. One common method includes the condensation of 4-chlorobenzaldehyde with 5-fluoro-2-hydroxybenzylamine followed by further modifications to introduce the butanimidic acid moiety. The specific steps can vary based on the desired purity and yield but generally require careful control of reaction conditions to achieve optimal results .

Progabide is primarily applied in the treatment of epilepsy. It is used both as a monotherapy and as an adjunctive therapy alongside other antiepileptic drugs. Beyond epilepsy, research has indicated potential applications in treating conditions such as:

  • Parkinson's Disease: Investigated for alleviating motor symptoms.
  • Schizophrenia: Explored for improving social interactions and responsiveness.
  • Anxiety Disorders: Assessed for potential anxiolytic effects.
  • Clinical Depression: Evaluated for possible antidepressant properties .

Progabide interacts with several neurotransmitter systems beyond GABAergic pathways. Notably:

  • Dopaminergic System: Progabide has been shown to reduce dopamine turnover and may influence dopaminergic activity in patients with Parkinson's disease .
  • Serotonergic System: It affects serotonin receptor dynamics, potentially contributing to its antidepressant-like effects .
  • Neuroleptic Medications: Progabide may mitigate some side effects associated with neuroleptics, such as tardive dyskinesia .

These interactions highlight progabide's multifaceted role in neuropharmacology.

Progabide shares similarities with several other compounds that act on GABA receptors or are involved in managing neurological disorders. Here are some notable compounds:

CompoundSimilarityUnique Features
BaclofenGABA_B receptor agonistPrimarily used for spasticity; less effective for epilepsy.
GabapentinModulates GABA neurotransmissionPrimarily used for neuropathic pain; does not bind directly to GABA receptors.
PhenibutAnalog of GABAUsed as an anxiolytic; has additional nootropic effects.
TiagabineInhibitor of GABA reuptakeEnhances GABA levels by preventing reabsorption; used specifically for epilepsy.

Progabide's uniqueness lies in its dual action on both GABA_A and GABA_B receptors, making it versatile in treating various neurological conditions while also having a distinct pharmacokinetic profile compared to these similar compounds .

Key Synthetic Routes from Precursors

The complete synthetic sequence proceeds through eight distinct intermediates, beginning with para-chlorobenzoic acid as the initial precursor. The transformation of this starting material through a series of carefully orchestrated reactions ultimately yields progabide with the molecular formula C17H16ClFN2O2 and molecular weight of 334.77 grams per mole [1] [2]. The strategic design of this synthetic route allows for the sequential introduction of the chlorophenyl, fluorophenyl, and aminobutyramide functionalities that define progabide's pharmacophoric structure.

Table 1: Key Synthetic Intermediates and Properties

IntermediateMolecular FormulaMolecular Weight (g/mol)Role in Synthesis
p-Chlorobenzoic acidC7H5ClO2156.57Starting material
p-Chlorobenzoyl chlorideC7H4ClO140.56Friedel-Crafts acylating agent
4-FluorophenolC6H5FO112.10Friedel-Crafts substrate
4-Fluorophenyl-4-chlorobenzoateC13H8ClFO2250.65Rearrangement precursor
4-Chloro-2-hydroxy-5-fluorobenzophenoneC13H8ClFO2250.65Schiff base formation substrate
4-Aminobutyric acidC4H9NO2103.12Amine component
Final Schiff base intermediateC17H15ClFNO2319.76Amidation precursor
ProgabideC17H16ClFN2O2334.77Final product

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation represents the cornerstone transformation in progabide synthesis, serving as the method for constructing the benzophenone core that forms the central scaffold of the molecule. This electrophilic aromatic substitution reaction involves the formation of a carbon-carbon bond between an aromatic ring and an acyl group through the intermediacy of an acylium ion [3] [4] [5].

The reaction mechanism proceeds through several well-defined steps that have been extensively characterized in the literature. Initially, the acyl chloride coordinates with the aluminum chloride catalyst to form a complex that facilitates the generation of the acylium ion [3] [5]. This highly electrophilic species then attacks the electron-rich aromatic ring, forming a sigma complex intermediate. The final step involves deprotonation and rearomatization to yield the acylated aromatic product [4] [5].

In the context of progabide synthesis, para-chlorobenzoic acid undergoes conversion to para-chlorobenzoyl chloride through treatment with thionyl chloride. This acid chloride derivative serves as the acylating agent in the subsequent Friedel-Crafts reaction with 4-fluorophenol [1]. The reaction conditions require careful optimization to achieve high yields while minimizing side reactions such as polyacylation or catalyst deactivation.

The choice of aluminum chloride as the Lewis acid catalyst reflects its exceptional ability to activate acyl chlorides toward electrophilic attack. The catalyst loading typically ranges from 1.0 to 1.5 equivalents, as the aluminum chloride forms a stable complex with the ketone product, necessitating stoichiometric quantities rather than catalytic amounts [5]. Temperature control proves critical, with initial temperatures maintained at 35-45°C to prevent uncontrolled exothermic reactions, followed by elevation to 45-55°C to drive the acylation to completion [6].

Table 2: Friedel-Crafts Acylation Reaction Conditions

ParameterTypical ConditionsCritical Control Points
Temperature Range35-45°C (initial), 45-55°C (reaction)Temperature control prevents side reactions
CatalystAluminum chloride (AlCl3)Moisture-sensitive Lewis acid
Catalyst Loading1.0-1.5 equivalentsStoichiometric amount required
Solvent SystemChlorobenzene or 1,2-dichloroethaneNon-protic, polar aprotic preferred
Reaction Time2-4 hoursMonitor by TLC or HPLC
AtmosphereAnhydrous, inert gasExclude moisture and oxygen
PressureAtmosphericStandard atmospheric conditions
Yield Range80-95%Dependent on purity of starting materials

The solvent selection for Friedel-Crafts acylation requires careful consideration of multiple factors including polarity, boiling point, and chemical inertness. Chlorobenzene has emerged as the preferred medium due to its ability to dissolve both organic reactants and the aluminum chloride catalyst while remaining chemically inert under the reaction conditions [7] [6]. Alternative solvents such as 1,2-dichloroethane or carbon disulfide may be employed, though each presents distinct advantages and limitations in terms of environmental impact and process economics.

The mechanism of acylium ion formation has been extensively studied and shows remarkable consistency across different acyl chloride substrates. The initial coordination complex between the acyl chloride and aluminum chloride undergoes heterolytic cleavage of the carbon-chlorine bond, generating the resonance-stabilized acylium cation [3] [5]. This intermediate exhibits enhanced electrophilicity compared to the parent acyl chloride, enabling efficient attack on moderately activated aromatic systems such as 4-fluorophenol.

The subsequent rearrangement step represents a unique aspect of the progabide synthetic pathway. The initially formed 4-fluorophenyl-4-chlorobenzoate undergoes aluminum chloride-catalyzed rearrangement to produce 4-chloro-2-hydroxy-5-fluorobenzophenone [1]. This transformation involves intramolecular acyl migration and demonstrates the versatility of aluminum chloride as both an acylation catalyst and a rearrangement promoter.

Schiff Base Formation Methodologies

The formation of Schiff bases, also known as imines or azomethines, represents the second major synthetic transformation in progabide synthesis. This condensation reaction between the benzophenone intermediate and 4-aminobutyric acid creates the characteristic carbon-nitrogen double bond that defines the Schiff base functional group [8] [9] [10].

The mechanistic pathway for Schiff base formation involves a two-step process comprising nucleophilic addition followed by elimination. The primary amine nitrogen atom of 4-aminobutyric acid functions as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chloro-2-hydroxy-5-fluorobenzophenone [10]. This nucleophilic addition generates a tetrahedral carbinolamine intermediate, which subsequently undergoes dehydration to form the carbon-nitrogen double bond characteristic of Schiff bases [8] [9].

The reaction conditions for Schiff base formation require optimization of several parameters including temperature, pH, solvent selection, and the presence of dehydrating agents. Temperature elevation to 60-80°C promotes the nucleophilic addition step while providing sufficient energy for the subsequent elimination reaction [11]. However, excessive temperatures must be avoided to prevent decomposition of the sensitive amine substrate or unwanted side reactions.

pH control emerges as a critical factor in Schiff base formation, as the reaction requires a delicate balance between amine nucleophilicity and protonation state. Mildly acidic conditions with pH values ranging from 4.5 to 6.5 prove optimal for most systems [11]. Under these conditions, the amine retains sufficient nucleophilicity for carbonyl attack while avoiding excessive protonation that would render it non-nucleophilic. Catalytic amounts of acetic acid frequently serve this dual role as both pH buffer and proton source for the elimination step [12] [11].

Table 3: Schiff Base Formation Parameters

ParameterOptimal ConditionsMechanistic Considerations
Temperature60-80°CPromotes nucleophilic attack
pH Range4.5-6.5 (mildly acidic)Prevents amine protonation
CatalystAcetic acid (catalytic)Facilitates water elimination
SolventEthanol or methanolProtic solvent aids proton transfer
Reaction Time4-8 hoursComplete conversion required
Dehydrating AgentMolecular sieves or Dean-StarkDrives equilibrium forward
Monitoring MethodDisappearance of carbonyl peak (IR)C=N stretch at 1640-1690 cm⁻¹
Typical Yield75-90%Dependent on water removal efficiency

Solvent selection significantly influences both the reaction rate and the equilibrium position of Schiff base formation. Protic solvents such as ethanol or methanol facilitate proton transfer processes essential for both the addition and elimination steps [9] [10]. These solvents also provide hydrogen bonding stabilization for transition states and intermediates, thereby lowering activation barriers and improving reaction efficiency.

The driving force for Schiff base formation relies heavily on the removal of water formed during the elimination step. Various dehydrating agents including molecular sieves, anhydrous magnesium sulfate, or Dean-Stark apparatus may be employed to shift the equilibrium toward product formation [12] [8]. The choice of dehydrating method depends on the specific reaction conditions and scale of operation.

Monitoring Schiff base formation typically involves infrared spectroscopy to track the disappearance of the carbonyl stretching frequency around 1700 cm⁻¹ and the appearance of the carbon-nitrogen double bond stretch in the region of 1640-1690 cm⁻¹ [8] [10]. Nuclear magnetic resonance spectroscopy provides additional confirmation through the characteristic downfield shift of the imine proton signal.

The stereochemistry of Schiff base formation in progabide synthesis deserves particular attention due to the presence of multiple chiral centers and the potential for geometric isomerism about the carbon-nitrogen double bond. The reaction typically proceeds with high selectivity for the more thermodynamically stable isomer, though careful control of reaction conditions may be required to achieve optimal stereochemical outcomes.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of progabide presents numerous technical and operational challenges that must be systematically addressed to ensure consistent product quality, economic viability, and regulatory compliance. These challenges span multiple domains including heat and mass transfer limitations, mixing efficiency, temperature control, solvent management, and crystallization processes [13] [14] [15].

Heat transfer represents one of the most significant obstacles in scaling up chemical processes from laboratory to industrial scale. Small laboratory reactors benefit from high surface area-to-volume ratios that facilitate efficient heat removal or addition, while large industrial reactors suffer from decreased heat transfer coefficients due to their inherently lower surface area-to-volume ratios [15] [16]. This phenomenon becomes particularly problematic for exothermic reactions such as Friedel-Crafts acylation, where inadequate heat removal can lead to thermal runaway conditions, side product formation, or equipment damage.

The aluminum chloride-catalyzed acylation step in progabide synthesis generates significant heat upon mixing of reactants, requiring careful thermal management to maintain optimal reaction temperatures. Industrial-scale reactors must incorporate enhanced heat exchange surfaces, such as internal cooling coils or external heat exchangers, to provide adequate thermal control [15]. Computational fluid dynamics modeling has become an essential tool for optimizing heat transfer performance and identifying potential hot spots within large-scale reaction vessels.

Mass transfer limitations present another category of scale-up challenges, particularly for reactions involving multiple phases or heterogeneous catalysts. The intimate contact between reactants that occurs naturally in small-scale systems may be difficult to achieve in large reactors without proper agitation and mixing design [16]. The Friedel-Crafts acylation requires efficient contact between the solid aluminum chloride catalyst and the liquid organic phases, necessitating specialized impeller designs and baffle configurations to promote adequate mass transfer.

Table 4: Industrial Scale-Up Challenges and Solutions

Challenge CategorySpecific IssuesMitigation Strategies
Heat TransferPoor heat dissipation in large reactorsEnhanced heat exchange surfaces, jacketed reactors
Mass TransferInadequate contact between phasesHigh-efficiency impeller designs, baffles
Mixing EfficiencyDead zones in large vesselsComputational fluid dynamics modeling
Temperature ControlTemperature gradients across reactorMultiple temperature probes, cascade control
Solvent RecoverySolvent recycling economicsDistillation column optimization
Crystallization ControlPolymorphic form controlSeeding protocols, controlled cooling
Impurity ManagementTrace metal contaminationChelating agents, activated carbon treatment
Yield OptimizationIncomplete conversionsProcess optimization, residence time studies

Mixing efficiency becomes increasingly problematic as reactor size increases due to the formation of dead zones where reactants may not achieve adequate contact. These stagnant regions can lead to incomplete reactions, side product formation, or accumulation of unreacted starting materials [17] [18]. Advanced mixing technologies including high-efficiency impellers, static mixers, and recirculation loops have been developed to address these limitations and ensure uniform reaction conditions throughout large-scale reactors.

Temperature control presents multifaceted challenges in industrial-scale production, extending beyond simple heat management to include temperature uniformity across the entire reactor volume. Large vessels may develop significant temperature gradients that affect reaction rates, selectivity, and product quality [16] [17]. Multiple temperature measurement points, cascade control systems, and advanced process control algorithms are required to maintain the narrow temperature windows necessary for optimal progabide synthesis.

Solvent recovery and recycling represent major economic and environmental considerations in industrial-scale production. The use of chlorobenzene or other organic solvents in large quantities necessitates efficient recovery systems to minimize waste and reduce operating costs [16]. Distillation column design and optimization become critical for achieving high solvent recovery rates while maintaining product purity specifications.

Crystallization control emerges as a particularly challenging aspect of scale-up due to the complex relationships between nucleation, crystal growth, and mixing conditions. The formation of the correct polymorphic form of progabide and its intermediates requires precise control of cooling rates, seeding protocols, and agitation conditions [19] [17]. Variations in these parameters can lead to different crystal forms with altered physical and chemical properties, potentially affecting bioavailability and regulatory compliance.

The management of impurities becomes increasingly complex at industrial scale due to the accumulation of trace contaminants from raw materials, catalysts, and processing equipment. Metal contamination from stainless steel reactors or catalyst residues requires specialized purification strategies including chelating agents, activated carbon treatment, or additional purification steps [20] [21]. Quality control systems must be implemented to monitor and control impurity levels throughout the manufacturing process.

Yield optimization represents the culmination of addressing all scale-up challenges, as incomplete conversions, side reactions, and processing losses all contribute to reduced overall efficiency. Process optimization studies, residence time distribution analyses, and kinetic modeling are employed to maximize conversion rates and minimize waste generation [22] [23]. The implementation of continuous improvement methodologies and data-driven decision making helps identify opportunities for yield enhancement and cost reduction.

Purification and Quality Control Protocols

The purification and quality control of progabide requires a comprehensive approach that addresses both the removal of synthetic impurities and the verification of product identity, purity, and stability. These protocols must be validated according to regulatory guidelines and implemented with sufficient robustness to ensure consistent product quality across multiple manufacturing batches [24] [25] [26] [27].

Recrystallization serves as the primary purification method for progabide, leveraging the differential solubility characteristics of the desired product versus impurities in selected solvent systems. The process involves dissolving the crude progabide in a heated solvent until saturation is achieved, followed by controlled cooling to promote selective crystallization of the pure compound while leaving impurities in solution [28] [29]. The success of recrystallization depends heavily on solvent selection, with the ideal solvent system exhibiting high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.

Solvent selection for progabide recrystallization follows established criteria including selective dissolution of the target compound, chemical inertness under the purification conditions, suitable boiling point for processing convenience, and ease of removal from the final product [28] [29]. Preliminary screening studies typically evaluate multiple solvent systems including single solvents and binary mixtures to identify optimal purification conditions. The temperature-dependent solubility profile provides critical information for designing cooling protocols that maximize yield while achieving target purity specifications.

The implementation of recrystallization at industrial scale requires careful attention to crystallization kinetics, heat transfer rates, and mixing conditions. Controlled cooling protocols prevent the formation of supersaturated solutions that may lead to uncontrolled nucleation and poor crystal quality [19] [28]. Seeding strategies using pure progabide crystals can be employed to control nucleation timing and promote the formation of the desired polymorphic form.

Table 5: Purification Methods and Quality Control

Purification MethodTarget ImpuritiesTypical Purity AchievementScale Applicability
RecrystallizationColored impurities, inorganic salts95-98%Laboratory to industrial
Column ChromatographyStructural analogs, reaction byproducts98-99%Laboratory to pilot
Preparative HPLCTrace organic impurities99-99.5%Laboratory to pilot
Activated Carbon TreatmentColored substances, trace metals96-98%All scales
Crystallization from Mixed SolventsSolvent-dependent impurities97-99%Laboratory to industrial
TriturationAmorphous material, low-melting impurities94-97%All scales
SublimationVolatile degradation products98-99.5%Laboratory scale
Liquid-Liquid ExtractionAcidic/basic impurities90-95%All scales

High Performance Liquid Chromatography represents the gold standard for progabide analysis and quality control due to its exceptional resolution, sensitivity, and versatility [24] [30] [31]. Reversed-phase HPLC methods have been specifically developed for progabide that enable simultaneous determination of the parent compound, its active acid metabolite, and hydrolytic degradation products in a single analytical run [24]. These methods achieve sensitivity levels suitable for detecting impurities at parts-per-million concentrations, meeting regulatory requirements for pharmaceutical quality control.

The development and validation of HPLC methods for progabide follows International Conference on Harmonisation guidelines for analytical procedure validation [32]. Critical parameters including specificity, accuracy, precision, linearity, range, detection limit, and quantitation limit must be thoroughly characterized and documented. The methods must demonstrate stability-indicating capability, meaning they can distinguish between progabide and its potential degradation products under various stress conditions [32].

Quality control testing protocols for progabide encompass multiple analytical techniques to verify identity, assay, impurity profile, physical properties, and stability characteristics [33]. Identity testing typically involves spectroscopic methods including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry to confirm molecular structure. Assay determination requires validated HPLC methods that provide accurate quantitation of progabide content relative to established reference standards.

Impurity profiling represents a critical aspect of progabide quality control, requiring the identification and quantitation of all impurities above specified threshold levels [33] [32]. Regulatory guidelines typically require identification of impurities present above 0.1% by weight and qualification of impurities above 0.15%. Genotoxic impurities require special attention with control limits often established in the parts-per-million range [20].

Stability testing protocols evaluate progabide degradation under various storage conditions including elevated temperature, humidity, and light exposure [25] [33]. These studies provide essential information for establishing appropriate storage conditions, packaging requirements, and shelf-life specifications. Stress testing under accelerated conditions helps identify potential degradation pathways and guides the development of stability-indicating analytical methods.

The integration of quality control systems throughout the manufacturing process enables real-time monitoring and control of product quality. In-process testing at critical control points helps identify deviations before they impact final product quality, while statistical process control methods provide tools for detecting trends and implementing corrective actions [33]. The implementation of Quality by Design principles helps ensure that quality is built into the manufacturing process rather than simply tested into the final product.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

334.0884336 g/mol

Monoisotopic Mass

334.0884336 g/mol

Heavy Atom Count

23

LogP

3.06

Appearance

Solid powder

Melting Point

133-135 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

112E50TORV
38C836J57Z

Drug Indication

Indicated for the treatment of epilepsy.

Pharmacology

Progabide, a fatty acid derivative, is a GABA receptor agonist used to treat the symptoms of epilepsy.

MeSH Pharmacological Classification

Anticonvulsants

ATC Code

N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AG - Fatty acid derivatives
N03AG05 - Progabide

Mechanism of Action

Progabide binds to both GABAA and GABAB receptors located on the terminals of primary afferent fibers. Binding to GABAA results in an increased affinity of the GABA receptor for the amino acid, an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition. Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Metabotropic glutamate receptor family
GABA (metabotropic)
GABBR [HSA:2550 9568] [KO:K04615]

Other CAS

104880-78-6
62666-20-0

Absorption Distribution and Excretion

Well absorbed with a bioavailability of 60%

Metabolism Metabolites

Hepatic

Wikipedia

Progabide

Biological Half Life

4 hours

Dates

Modify: 2023-08-15
1: Basta-Kaim A, Budziszewska B, Leśkiewicz M, Kubera M, Jagła G, Nowak W,
2: Decourt JP, Mura P, Papet Y, Piriou A, Reiss D. Simultaneous determination of
3: Mecarelli O, de Feo MR, Rina MF, Ricci GF. Effects of progabide on
4: Farraj NF, Davis SS, Parr GD, Stevens HN. The stability and solubility of
5: Stefan H, Plouin P, Fichsel H, Jalin C, Burr W. Progabide for previously
6: Brundage RC, Cloyd JC, Leppik IE, Graves NM, Welty TE. Effect of progabide on
7: Cudennec A, Duverger D, Lloyd KG, MacKenzie ET, McCulloch J, Motohashi N,
8: Koller WC, Rubino F, Gupta S. Pharmacologic probe with progabide of GABA
9: Luquin MR, Obeso JA, Scatton B, Lheroux A, Martinez Lage JM. Progabide in
10: Ziegler M, Fournier V, Bathien N, Morselli PL, Rondot P. Therapeutic response
11: Hamberger C, Barre J, Brandebourger M, Urien S, Taiclet A, Thenot JP,
12: Bianchetti G, Padovani P, Thénot JP, Thiercelin JF, Morselli PL.
13: Mithani S, Atmadja S, Baimbridge KG, Fibiger HC. Neuroleptic-induced oral
14: Crawford P, Chadwick D. A comparative study of progabide, valproate, and
15: Ascalone V, Dal Bo' L. Chromatographic selectivity and maintenance of column
16: Schmidt D, Utech K. Progabide for refractory partial epilepsy: a controlled
17: Mondrup K, Dupont E, Braendgaard H. Progabide in the treatment of
18: Zivkovic B, Oblin A, Bartholini G. Progabide reverses the nigral substance P
19: Di Scala G, Martin-Iverson MT, Phillips AG, Fibiger HC. The effects of
20: Martínez-Lage JM, Bossi L, Morales G, Martínez Vila E, Orofiamma B, Viteri C.

Explore Compound Types